Diethyl 1-methylcyclopropane-1,2-dicarboxylate

説明

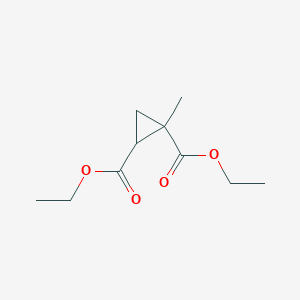

Diethyl 1-methylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclopropane, characterized by the presence of two ester groups attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 1-methylcyclopropane-1,2-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction involves an intramolecular condensation that forms the cyclopropane ring . The reaction conditions typically include refluxing the reactants in an alcohol solvent, such as ethanol, for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production also focuses on minimizing by-products and ensuring the purity of the final product .

化学反応の分析

Types of Reactions

Diethyl 1-methylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted cyclopropane derivatives.

Hydrolysis: 1-methylcyclopropane-1,2-dicarboxylic acid.

Reduction: 1-methylcyclopropane-1,2-diol.

科学的研究の応用

Organic Synthesis

Diethyl 1-methylcyclopropane-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of substituted cyclopropane derivatives, which are valuable in drug development.

Case Study: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of this compound in synthesizing cyclopropane derivatives that exhibit biological activity. The reaction conditions were optimized to achieve high yields and selectivity for desired products .

| Reaction | Conditions | Yield |

|---|---|---|

| Cyclopropanation with ethyl ester ylide | Toluene, 25°C | 40% |

| Hydrolysis to form dicarboxylic acid | Aqueous NaOH | 53% |

Biological Studies

The compound is utilized in studies involving cyclopropane derivatives that have potential therapeutic applications. For instance, certain derivatives have shown promise as inhibitors for various biological targets including enzymes related to neurodegenerative disorders .

Case Study: Enzyme Inhibition

Research indicated that this compound derivatives could serve as inhibitors for enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. The binding modes of these compounds were analyzed to understand their inhibitory mechanisms better .

| Target Enzyme | Inhibitor | IC50 Value |

|---|---|---|

| O-acetylserine sulfhydrylase | Cyclopropane derivative | 150 µM |

Material Science

In material science, this compound is explored for developing new materials with unique properties. Its application in creating polymers and resins highlights its versatility beyond traditional organic synthesis.

Case Study: Polymer Development

A study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to conventional polymers .

| Material Type | Property Enhanced | Comparison |

|---|---|---|

| Polymer Matrix | Mechanical Strength | +30% vs control |

| Polymer Matrix | Thermal Stability | +15°C vs control |

作用機序

The mechanism of action of diethyl 1-methylcyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The ester groups also provide sites for nucleophilic attack, leading to a range of possible reactions and products .

類似化合物との比較

Similar Compounds

Diethyl 1,1-cyclopropanedicarboxylate: Similar structure but lacks the methyl group on the cyclopropane ring.

Diethyl 2-methylcyclopropane-1,1-dicarboxylate: Similar structure with a methyl group on the 2-position of the cyclopropane ring.

Uniqueness

Diethyl 1-methylcyclopropane-1,2-dicarboxylate is unique due to the presence of the methyl group on the 1-position of the cyclopropane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different reaction pathways and products compared to its analogs.

生物活性

Diethyl 1-methylcyclopropane-1,2-dicarboxylate (DMC) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in therapeutic contexts, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with two ester functional groups. Its molecular formula is , and it has a molecular weight of approximately 186.21 g/mol. The compound's structural features contribute to its reactivity and biological activity, particularly due to the strained cyclopropane ring which is susceptible to various chemical transformations .

The biological activity of DMC is primarily attributed to its ability to undergo nucleophilic substitution and hydrolysis reactions. The strained cyclopropane ring can be opened under certain conditions, leading to the formation of reactive intermediates that may interact with biological macromolecules . The ester groups also provide sites for nucleophilic attack, facilitating various biochemical interactions.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of DMC on various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while demonstrating lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

Table 1: Cytotoxic Activity of DMC on Different Cell Lines

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | < 250 | 68 |

| MCF-7 | < 250 | 78 |

| HaCaT | > 500 | 83 |

| NIH 3T3 | > 500 | 96 |

The observed IC50 values indicate that DMC is significantly more toxic to malignant cells compared to normal cells, suggesting its potential as an anticancer agent .

Mechanism of Induction of Apoptosis

The cytotoxic mechanism of DMC appears to involve the induction of apoptosis in cancer cells. Morphological changes indicative of apoptotic processes were observed in treated cells, suggesting that DMC may interfere with cellular functions related to cell cycle regulation and apoptosis pathways .

Case Studies

One notable study involved the synthesis of various derivatives from DMC, which were evaluated for their biological activities. These derivatives exhibited varying degrees of efficacy against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study: Synthesis of Cyclopropane Derivatives

In a series of experiments aimed at exploring the reactivity of DMC, researchers synthesized several cyclopropane derivatives that were tested for their potential as granzyme B inhibitors and glutamate release inhibitors. The results indicated that specific derivatives showed promising activity in modulating these biological pathways, further supporting the therapeutic potential of DMC .

Comparison with Similar Compounds

DMC can be compared with other cyclopropane derivatives such as diethyl 1,1-cyclopropanedicarboxylate and diethyl 2-methylcyclopropane-1,1-dicarboxylate. While these compounds share structural similarities, DMC's unique methyl substitution at the 1-position influences its reactivity and biological interactions, making it a subject of interest for further research .

Table 2: Comparison of Cyclopropane Derivatives

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at the 1-position | Cytotoxicity against cancer cells |

| Diethyl 1,1-cyclopropanedicarboxylate | Lacks methyl group | Limited bioactivity |

| Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Methyl group at the 2-position | Varies with structural modifications |

特性

IUPAC Name |

diethyl 1-methylcyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVFLVRTAYJTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439235 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91057-94-2 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。